

# Squalamine Lactate: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential

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## Compound of Interest

Compound Name: *Squalamine Lactate*

Cat. No.: *B15565388*

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## Introduction

Discovered in 1993 by Dr. Michael Zasloff and his team, squalamine is a novel aminosterol antibiotic isolated from the tissues of the dogfish shark, *Squalus acanthias*[1][2]. This discovery was the result of investigating the robust immune systems of primitive vertebrates[3].

Squalamine exhibits a broad spectrum of activity, including potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi[2][3]. Beyond its antimicrobial properties, squalamine was later found to be a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and certain ocular diseases. Its unique chemical structure, a conjugate of a cholestane steroid and the polyamine spermidine, underpins its diverse biological activities. **Squalamine lactate** is the salt form developed for clinical investigation. This technical guide provides an in-depth overview of the discovery, experimental protocols, quantitative data, and mechanisms of action of **squalamine lactate**.

## Data Presentation

### Antimicrobial Activity

The antimicrobial efficacy of squalamine has been quantified against a range of pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs).

Microorganism	Strain	MIC (µg/mL)	Reference
Escherichia coli	ATCC 25922	2	
Pseudomonas aeruginosa	ATCC 27853	8	
Staphylococcus aureus	ATCC 25923	2	
Streptococcus pneumoniae	Clinical Isolate	32	
Candida albicans	DSM 1386	8-16	
Aspergillus niger	ATCC 16404	8-16	

## Anti-Angiogenic Activity

Squalamine's potential as an anti-cancer and anti-ocular disease agent stems from its anti-angiogenic properties. Key quantitative data are presented below.

Assay	Cell Line/Model	Parameter	Value	Reference
Endothelial Cell Proliferation	HUVEC	IC50	0.5 µM	
VEGF-induced Proliferation	HUVEC	% Inhibition (at 3.2 µM)	~90%	
bFGF-induced Proliferation	RBE-4	% Inhibition (at 50 µg/mL)	89.0%	
PDGF-induced Proliferation	RBE-4	% Inhibition (at 50 µg/mL)	87.5%	

## Clinical Trial Data: ENT-01 (Synthetic Squalamine) for Parkinson's Disease

A synthetic derivative of squalamine, ENT-01, has been investigated for its therapeutic potential in Parkinson's disease, particularly for non-motor symptoms like constipation.

Clinical Trial Phase	Number of Patients	Primary Endpoint	Key Finding	Reference
Phase 2b (KARMET)	150	Change in complete spontaneous bowel movements (CSBMs)	Significant increase in weekly CSBMs (3.2 vs 1.2 for placebo, $p < 0.001$ )	
Phase 2b (KARMET)	150	Safety and Tolerability	Well-tolerated; most common adverse events were nausea (34.4%) and diarrhea (19.4%)	
Phase 2b (KARMET)	28 (with dementia)	Change in MMSE scores	Improvement of 3.4 points (vs 2.0 for placebo) 6 weeks post-treatment	
Phase 2b (KARMET)	11 (with psychosis)	Change in SAPS-PD scores	Improvement from 6.5 to 1.7 (vs 6.3 to 4.4 for placebo) 6 weeks post-treatment	

## Experimental Protocols

### Isolation and Purification of Squalamine from *Squalus acanthias*

The original method for isolating squalamine as described by Moore et al. (1993) involves a multi-step purification process from the stomach and liver tissues of the dogfish shark. The following is a representative protocol based on the published literature.

#### 1. Tissue Extraction:

- Homogenize freshly dissected shark liver or stomach tissue in a solution of 1 M acetic acid.
- Centrifuge the homogenate at 10,000 x g for 30 minutes to pellet cellular debris.
- Collect the supernatant and subject it to solid-phase extraction using a C18 cartridge to capture hydrophobic and amphiphilic molecules, including squalamine.
- Elute the bound molecules with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

#### 2. Size-Exclusion Chromatography:

- Concentrate the active fractions from the C18 elution and apply to a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1 M acetic acid.
- Elute with 1 M acetic acid and collect fractions, monitoring for antimicrobial activity to identify the fractions containing squalamine.

#### 3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Pool the active fractions from size-exclusion chromatography and inject onto a C18 RP-HPLC column.
- Elute with a linear gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be 5% to 60% acetonitrile over 60 minutes.
- Collect fractions and assay for antimicrobial activity to identify the squalamine-containing peak.

#### 4. Cation-Exchange High-Performance Liquid Chromatography (HPLC):

- Further purify the active fraction from RP-HPLC using a strong cation-exchange column.

- Equilibrate the column with a low ionic strength buffer (e.g., 20 mM sodium phosphate, pH 3.0).
- Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M sodium chloride in the equilibration buffer).
- The positively charged squalamine will elute at a characteristic salt concentration.

#### 5. Final Purification:

- A final polishing step using a different selectivity RP-HPLC column (e.g., C4) can be employed to achieve high purity.
- The final product can be lyophilized and stored at -20°C.

## Endothelial Cell Proliferation Assay

This assay is used to determine the effect of squalamine on the proliferation of endothelial cells, a key process in angiogenesis.

#### 1. Cell Culture:

- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium (EGM) supplemented with growth factors and fetal bovine serum (FBS).
- Maintain cells in a humidified incubator at 37°C and 5% CO<sub>2</sub>.

#### 2. Assay Procedure:

- Seed HUVECs into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
- Starve the cells in a basal medium with low serum (e.g., 0.5% FBS) for 24 hours to synchronize their cell cycle.
- Treat the cells with various concentrations of **squalamine lactate** in the presence or absence of a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) (typically 50 ng/mL).

- Incubate for 48-72 hours.

### 3. Proliferation Measurement:

- Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.
- Alternatively, direct cell counting or DNA quantification methods (e.g., CyQUANT assay) can be used.
- Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

## Signaling Pathways and Mechanisms of Action

### Anti-Angiogenic Mechanism

Squalamine's anti-angiogenic effects are multifaceted, primarily targeting the signaling cascades within endothelial cells. It is understood to interact with intracellular calmodulin and inhibit the Na<sup>+</sup>/H<sup>+</sup> exchanger, leading to a disruption of the downstream signaling required for proliferation and migration.

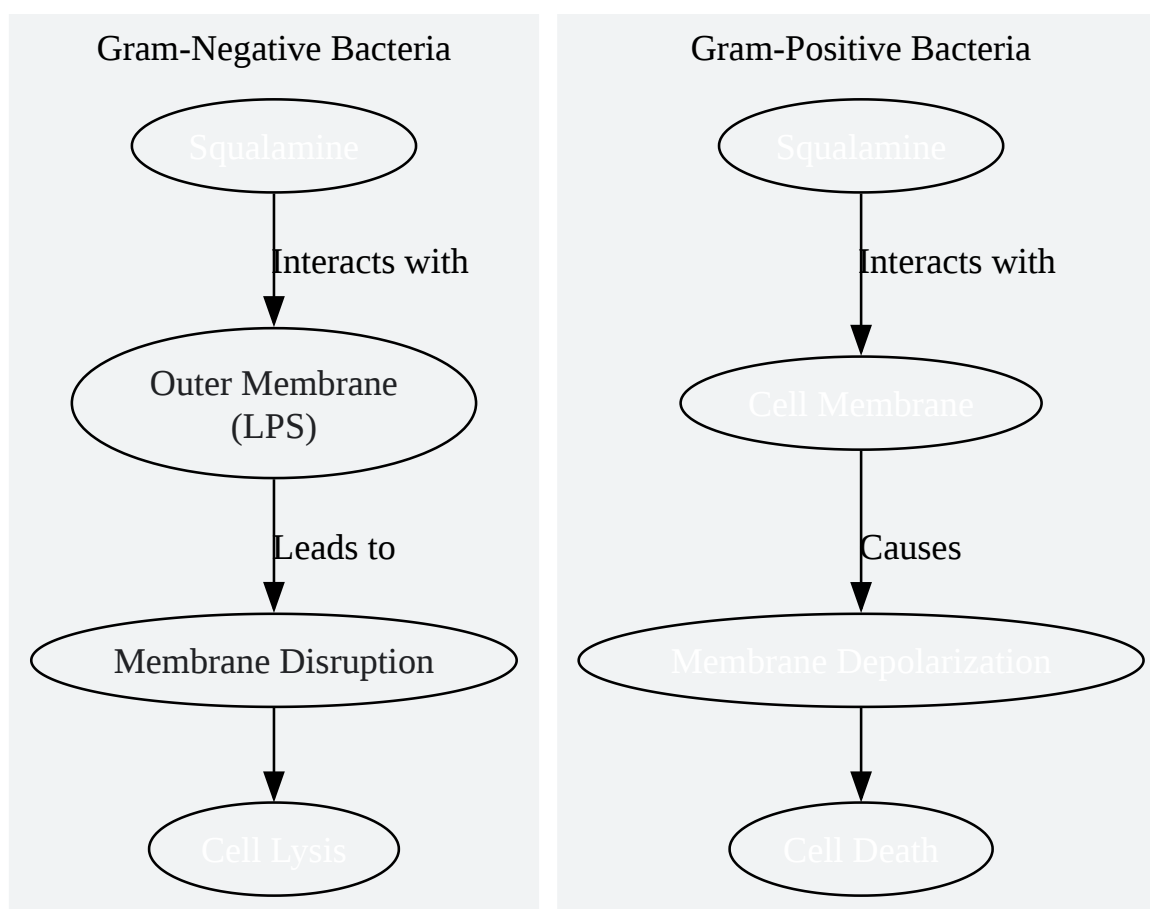
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## Antimicrobial Mechanism

Squalamine's antimicrobial action differs between Gram-positive and Gram-negative bacteria. In Gram-negative bacteria, it acts like a detergent, disrupting the outer membrane. In Gram-positive bacteria, it causes depolarization of the cell membrane, leading to cell death.



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## Mechanism of ENT-01 in Parkinson's Disease

In the context of Parkinson's disease, the synthetic squalamine derivative ENT-01 is thought to act by displacing alpha-synuclein aggregates from nerve cell membranes in the enteric nervous system, thereby restoring normal neuronal function.

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## Conclusion

Squalamine, originally discovered as a natural antibiotic from the dogfish shark, has demonstrated a remarkable breadth of biological activities. Its potent antimicrobial and anti-angiogenic properties have paved the way for its investigation into a wide range of therapeutic areas, from infectious diseases to oncology and neurodegenerative disorders. The development of its synthetic derivative, ENT-01, for Parkinson's disease highlights the ongoing potential of this unique aminosterol. This technical guide provides a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic applications of squalamine and its analogues.

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- To cite this document: BenchChem. [Squalamine Lactate: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565388#squalamine-lactate-discovery-from-dogfish-shark]

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